N-Methylbenzylamine
Overview
Description
N-Methylbenzylamine is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a derivative of benzylamine with a methyl group attached to the nitrogen atom.
Synthesis Analysis
The synthesis of N-Methylbenzylamine derivatives has been explored in several studies. For instance, a novel type of optically active maleimide derivative was synthesized from maleic anhydride, glycine, and (R)-(+)-α-methylbenzylamine, indicating the versatility of N-Methylbenzylamine in creating new compounds with potential applications in polymer science . Additionally, the synthesis of N-(1-Methyl)cyclopropylbenzylamine demonstrated its use in creating inhibitors for mitochondrial monoamine oxidase, showcasing its relevance in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of N-Methylbenzylamine and its derivatives has been a subject of interest. For example, the crystal and molecular structures of related compounds such as N-phenyl-4-nitrobenzylamine and N-methyl-N-p-tolyl-4-nitrophenethylamine have been determined using X-ray crystallography, providing insights into their geometric configurations and potential intermolecular interactions .
Chemical Reactions Analysis
N-Methylbenzylamine undergoes various chemical reactions that have been studied to understand its reactivity and potential applications. The sparteine-mediated α-lithiation of N-BOC-N-methylbenzylamine showed rapid racemization and subsequent deracemization, which is significant for the synthesis of enantiomerically enriched compounds . Moreover, the reaction of N-Benzylidene-α-acetamidobenzylamine with secondary amines like N-methylbenzylamine resulted in the formation of new benzylidenediamine type compounds, further demonstrating the reactivity of N-Methylbenzylamine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Methylbenzylamine derivatives are crucial for their practical applications. The synthesis and study of a novel compound, N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, revealed its nonplanar molecular structure and the absence of intramolecular hydrogen bonds, which could influence its bioactivity . Additionally, the thermodynamically favored anion rearrangements in Li and Na complexes of (S)-N-α-(Methylbenzyl)allylamine provided insights into the stability and reactivity of these complexes, which are important for their use in asymmetric syntheses .
Scientific Research Applications
Intramolecular Hydrogen Bonding in Cyclic Amides : N-Methylbenzylamine is used in the study of intramolecular hydrogen bonding within cyclic amides. Researchers have examined its role in stabilizing spatial arrangements in solution and solid states (Sandoval‐Lira et al., 2015).
Enantioselective Ethylation of Aryl Aldehydes : This compound has been used in the catalysis of enantioselective ethylation, achieving high enantioselectivities at room temperature (Liu et al., 2001).
Synthesis and Oxidation Reactions : N-Methylbenzylammonium fluorochromate(VI) is synthesized using N-Methylbenzylamine, showing selectivity in the oxidation of aryl alcohols to aldehydes and ketones under mild conditions (Kassaee et al., 2004).
Multifunctional Profile in Alzheimer's Research : N-Methylbenzylamine derivatives have shown neurogenic, antioxidant, cholinergic, and neuroprotective properties at low concentrations, suggesting potential in Alzheimer's disease research (López-Iglesias et al., 2014).
Solubility Study in Pharmaceutical Science : Its derivatives have been used to study the solubility of salts with benzoic acid derivatives, providing insights into crystal lattice energy and hydrogen bonding in pharmaceuticals (Parshad et al., 2004).
Dynamic Kinetic Resolution in Organic Synthesis : N-Methylbenzylamine is involved in dynamic kinetic resolution processes, such as the racemization and resolution of primary benzyl amines, which is crucial in organic synthesis (Kim et al., 2010).
Electro-Oxidation in Chemical Synthesis : It's also used in the electro-oxidation of catechols, leading to the synthesis of new quinone derivatives, important in chemical synthesis (Asghari et al., 2015).
Safety And Hazards
Future Directions
N-Methylbenzylamine has emerged as a powerful tool in organic synthesis, transforming user expectations and revolutionizing the field . Its versatility and reactivity have revolutionized the way chemists approach complex reactions, allowing for the synthesis of molecules that were once considered challenging or even impossible .
properties
IUPAC Name |
N-methyl-1-phenylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWRFSMVIUAEBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13426-94-3 (hydrochloride) | |
Record name | N-Methylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103673 | |
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DSSTOX Substance ID |
DTXSID9048439 | |
Record name | N-Methylbenzylamine | |
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Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |
Record name | N-Methylbenzylamine | |
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Vapor Pressure |
0.65 [mmHg] | |
Record name | N-Methylbenzylamine | |
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Product Name |
N-Methylbenzylamine | |
CAS RN |
103-67-3 | |
Record name | N-Methylbenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Methylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-METHYLBENZYLAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8059 | |
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Record name | Benzenemethanamine, N-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | N-Methylbenzylamine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.849 | |
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Record name | N-Methylbenzylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KN7F4X49E | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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